N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide
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Overview
Description
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated anthracene core, a hexoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide typically involves multiple steps, starting with the chlorination of anthracene to introduce the chlorine atom at the 4-position This is followed by the oxidation of anthracene to form the 9,10-dioxoanthracene derivative
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted anthracene derivatives.
Scientific Research Applications
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide
- N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide
Uniqueness
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide is unique due to the presence of the hexoxy group and the nitrobenzamide moiety, which confer distinct chemical and biological properties compared to its analogs. These structural differences can lead to variations in reactivity, solubility, and biological activity, making this compound particularly valuable for specific applications.
Properties
IUPAC Name |
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-2-3-4-7-14-36-16-10-11-19(22(15-16)30(34)35)27(33)29-21-13-12-20(28)23-24(21)26(32)18-9-6-5-8-17(18)25(23)31/h5-6,8-13,15H,2-4,7,14H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELPJXPSOGAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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